REACTION_CXSMILES
|
[Na].[I-].[K+].Br[C:5]1[CH:9]=[CH:8][S:7][CH:6]=1.[CH2:10]([OH:13])[CH2:11][OH:12]>[Cu]=O>[OH:12][CH2:11][CH2:10][O:13][C:5]1[CH:9]=[CH:8][S:7][CH:6]=1 |f:1.2,^1:0|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
[Cu]=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Chromatography of the crude product on a silica column eluted initially with dichloromethane
|
Type
|
ADDITION
|
Details
|
with a mixture of dichloromethane/methanol (95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CSC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |